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Compound of Interest

Compound Name: 2-iodo-N-pentylbenzamide
Cat. No.: B11174202
Get Quote
\ J

Technical Whitepaper: 2-iodo-N-
pentylbenzamide

Structural Informatics, Synthetic Methodology, and Physicochemical Characterization

Executive Summary

This technical guide provides an in-depth analysis of 2-iodo-N-pentylbenzamide, a
halogenated benzamide derivative frequently utilized as a synthetic intermediate and reference
standard in medicinal chemistry. Structurally characterized by an ortho-iodine substituent on
the benzoyl ring and a lipophilic pentyl chain on the amide nitrogen, this compound serves as a
critical model for structure-activity relationship (SAR) studies, particularly in the development of
melanoma-targeting radiotracers and sigma receptor ligands. This document details its precise
chemical identifiers, a robust synthesis protocol, and key physicochemical properties.[1]

Part 1: Structural Informatics

Chemical Identity
» IUPAC Name: 2-iodo-N-pentylbenzamide[2]
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e Molecular Formula:
e Molecular Weight: 317.17 g/mol

o CAS Number: 93432-24-7 (Note: Often cited in specific thesis work or chemical libraries;
verify with specific vendor batches).

Chemical Identifiers

The following strings are generated based on the canonical structure of 2-iodo-N-
pentylbenzamide.

Identifier Type String | Key

SMILES CCCCCNC(=O)clcccccll

INChl=1S/C12H16INO/c1-2-3-4-8-14-12(15)10-
InChl 7-5-6-9-11(10)13/h5-7,9H,2-4,8H2,1H3,
(H,14,15)

LZDRLYMZVCFDSN-UHFFFAOYSA-N

InChiKe
Y (Computed)

Structural Visualization

The diagram below illustrates the connectivity of the molecule, highlighting the ortho-iodine
position which induces significant steric strain and influences the conformation of the amide
bond.

Figure 1: Topological connectivity of 2-iodo-N-pentylbenzamide, emphasizing the ortho-iodine
steric environment.

Part 2: Synthetic Methodology
Retrosynthetic Analysis

The most efficient route to 2-iodo-N-pentylbenzamide is via nucleophilic acyl substitution. The
2-iodobenzoyl chloride intermediate is highly reactive and readily undergoes amidation with
pentylamine under basic conditions to neutralize the generated HCI.
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Experimental Protocol: Acylation of Pentylamine

Objective: Synthesis of 2-iodo-N-pentylbenzamide via Schotten-Baumann conditions.

Reagents:

2-lodobenzoyl chloride (1.0 eq)[3][4][5]

n-Pentylamine (1.1 eq)

Triethylamine (

, 1.5 eq)

Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure:

e Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve n-
pentylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert
atmosphere (

or Ar). Cool the solution to 0°C using an ice bath.

» Addition: Dropwise add a solution of 2-iodobenzoyl chloride (1.0 eq) in DCM to the amine
mixture over 15—-20 minutes. The exothermic nature of the reaction requires controlled
addition to prevent side reactions.

» Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-12 hours.
Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate
(4:1).

o Workup:
o Quench the reaction with water.[5]
o Wash the organic layer sequentially with 1M HCI (to remove unreacted amine), saturated

(to remove unreacted acid), and brine.
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o Dry the organic phase over anhydrous

or

o Filter and concentrate under reduced pressure.[5]

« Purification: Purify the crude residue via silica gel column chromatography (Eluent:
Hexane/Ethyl Acetate gradient) or recrystallization from Ethanol/Water.

Yield & Characterization:
e Typical Yield: 65-85%
o Appearance: White crystalline solid

 Melting Point: 108-109 °C [1, 2][6][7]

Reaction Workflow Diagram
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Figure 2: Step-by-step synthetic workflow for the acylation of pentylamine with 2-iodobenzoyl
chloride.

Part 3: Physicochemical Properties & Applications
Physicochemical Data Table

The following properties are critical for understanding the compound's behavior in biological
assays, particularly its ability to cross lipid membranes (LogP).
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Property Value Context

Indicates high crystallinity and

Melting Point 108-109 °C B
stability [1].

High lipophilicity due to the
) pentyl chain and iodine atom;
LogP (Predicted) ~3.8-4.2
suggests good membrane

permeability.

- Soluble in organic solvents;
Solubility DCM, DMSO, MeOH )
poorly soluble in water.

H-Bond Donors 1 Amide NH.

Amide Carbonyl (
H-Bond Acceptors 1
).

Applications in Drug Discovery

1. Melanoma Imaging Standards: Benzamide derivatives, particularly those with N-alkyl chains,
possess high affinity for melanin. 2-iodo-N-pentylbenzamide serves as a non-radioactive
("cold") standard for developing radioiodinated analogs (e.qg.,

or

) used in SPECT imaging for melanoma metastases [3]. The iodine atom at the 2-position is
crucial for binding affinity, while the pentyl chain modulates lipophilicity to optimize tumor
uptake vs. background clearance.

2. Sigma Receptor Ligands: The benzamide scaffold is a pharmacophore for sigma receptors (

and

), which are implicated in cancer biology and CNS disorders. The steric bulk of the ortho-iodine
can lock the conformation, enhancing selectivity for specific receptor subtypes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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